molecular formula C6H6N2OS B1628286 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one CAS No. 231630-10-7

1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Cat. No.: B1628286
CAS No.: 231630-10-7
M. Wt: 154.19 g/mol
InChI Key: SKYSKNXOGXDPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This fused bicyclic system, featuring thiophene and imidazolone rings, serves as a privileged scaffold in the design of novel therapeutic agents. The compound's core structure is closely related to the potent human STING (Stimulator of Interferon Genes) agonist class . Recent studies on thieno[2,3-d]imidazole derivatives have identified highly potent agonists, such as compound 45 (EC50 = 1.2 nM), which activate the STING pathway and subsequent TBK1/IRF3 and NF-κB signaling . This mechanism induces a robust innate immune response, making such derivatives promising candidates for antitumor immunotherapy. Notably, these agonists have demonstrated efficacy in inhibiting tumor growth in allograft models via systemic administration, marking a significant advancement over intratumorally administered agents . Furthermore, the thieno[2,3-d]imidazole and thieno[2,3-d]pyrimidine scaffolds are established bioisosteres of 4-anilinoquinazoline, a key structure in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like gefitinib . Researchers are actively developing novel C2- and N3-modified thieno[2,3-d]pyrimidine derivatives that demonstrate potent, nanomolar-range cytotoxicity against various human cancer cell lines, including HT-29, MDA-MB-231, HeLa, and HepG2 . The incorporation of this heterocyclic system into molecular hybrids is a common strategy to develop multi-targeted agents or improve pharmacokinetic properties . Researchers will find this compound valuable for synthesizing new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and developing innovative small-molecule therapies, particularly in oncology and immunology.

Properties

IUPAC Name

1-methyl-3H-thieno[2,3-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-8-4-2-3-10-5(4)7-6(8)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSKNXOGXDPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573076
Record name 1-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231630-10-7
Record name 1-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a heterocyclic compound known for its diverse biological activities, particularly in the field of medicinal chemistry. Its structural characteristics, which include a fused thiophene-imidazole system, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C6H6N2S\text{C}_6\text{H}_6\text{N}_2\text{S}

This compound's unique structure allows for various modifications that can enhance its pharmacological properties. The presence of the thieno and imidazole rings plays a crucial role in its biological interactions.

PARP Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound prevents cancer cells from repairing DNA damage, thereby promoting cell death. This mechanism suggests potential applications in cancer therapy, particularly for tumors that rely on PARP for survival.

Anti-inflammatory and Antimicrobial Properties

In addition to its role as a PARP inhibitor, this compound has demonstrated anti-inflammatory and antimicrobial activities. These properties make it a candidate for treating various inflammatory conditions and infections.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cancer Cell Studies : In vitro studies have shown that this compound effectively induces apoptosis in cancer cell lines by inhibiting PARP activity. For instance, a study reported IC50 values indicating effective inhibition at concentrations below 50 µM in various cancer cell lines .
  • Anti-inflammatory Activity : The compound has been tested against inflammatory markers in cellular models. Results indicated significant reductions in pro-inflammatory cytokines when treated with this compound .
  • Antimicrobial Testing : The antimicrobial efficacy was assessed using standard microbial strains. The compound displayed notable antibacterial activity with growth inhibition zones comparable to established antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundThieno-imidazolePARP inhibitorFused thiophene-imidazole structure
1-Hydroxybenzo[d]imidazol-2(3H)-oneBenzo-imidazoleDipeptidyl peptidase IV inhibitorHydroxy group enhances binding
4-Amino-thieno[2,3-d]pyrimidin-4(3H)-oneThieno-pyrimidineAnti-inflammatoryAmino group increases activity
5-Methylthieno[2,3-d]pyrimidin-4(3H)-oneThieno-pyrimidineAntimicrobialMethyl substitution alters solubility

Comparison with Similar Compounds

Core Scaffold Differences

  • Thienoimidazolone vs. This may influence solubility, with thienoimidazolones being more lipophilic .
  • Substituent Effects: Methyl groups (e.g., 1-methyl in thienoimidazolone) improve metabolic stability but may reduce water solubility. In contrast, sulfonamide or piperidine substituents in benzoimidazolones enhance target engagement (e.g., PLD1/2 inhibition) .

Key Research Findings

Substituent-Driven Cytotoxicity : In benzoimidazolones, aryl/alkyl groups at R1 (e.g., phenyl) and sulfonamide at R2 significantly enhance antitumor activity. Removing these groups (e.g., aliphatic R2 in 5h ) abolishes activity .

Isoform Selectivity : Modifying the benzoimidazolone scaffold to spiro or thiadiazine systems shifts selectivity between PLD1 and PLD2, demonstrating scaffold versatility .

Triazole Integration: Thienoimidazolones with triazole substituents (e.g., 15) may mimic 1,2,3-triazole pharmacophores known for antimicrobial and anticancer effects .

Preparation Methods

Cyclocondensation of Thiophene Derivatives with Imidazole Precursors

The most widely documented approach involves the cyclocondensation of functionalized thiophene intermediates with imidazole-forming reagents. A patent by outlines a robust method for synthesizing thieno[2,3-d]imidazole derivatives, adaptable to the target compound:

Procedure :

  • Starting Materials : A thiophene-2,3-diamine derivative (Formula II) is reacted with a methylating agent (Formula III, where X = Cl or Br) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Reaction Conditions : The reaction proceeds at 0–25°C in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Oxidation Step : Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the imidazol-2-one ring.

Mechanistic Insight :
The base deprotonates the thiophene diamine, enabling nucleophilic attack on the methylating agent. Intramolecular cyclization forms the imidazole ring, while oxidation completes the imidazolone structure.

Yield : 60–75% after purification via column chromatography.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Cyclocondensation Thiophene diamine, MeX, Base 0–25°C, THF/DMF 60–75% >95%
Solid-Phase Coupling COMU, DIPEA, THF 0–55°C, 24 h 50–65% >90%

Key Observations :

  • The cyclocondensation method offers superior yield and simplicity, making it industrially scalable.
  • Solid-phase synthesis provides better control over stereochemistry but is less cost-effective.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates. Substituting DMF with acetonitrile reduces side reactions in methylation steps.

Catalytic Additives

The addition of catalytic tetrabutylammonium bromide (TBAB) in cyclocondensation improves yield by 10–15% through phase-transfer effects.

Oxidation Control

Partial oxidation using controlled equivalents of mCPBA prevents over-oxidation of the thiophene ring, preserving the integrity of the heterocycle.

Q & A

Q. How to analyze reaction byproducts and elucidate mechanistic pathways?

  • Methodological Answer : LC-HRMS identifies byproducts, while isotopic labeling (e.g., deuterated solvents) tracks reaction mechanisms. Quantum mechanical calculations (e.g., transition state modeling) explain regioselectivity. Radical trapping experiments (e.g., TEMPO) confirm intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.